molecular formula C17H12ClN3O4 B2664643 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 899974-67-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No. B2664643
CAS RN: 899974-67-5
M. Wt: 357.75
InChI Key: LQFLAOYFWOEVKQ-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether, and a chloro-cyanophenyl group, which is a type of aromatic halide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the benzodioxole and phenyl groups . These groups can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of aromatic rings often indicates that the compound is relatively stable and may have a high boiling point .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action might involve binding to a specific receptor or enzyme . Without more specific information, it’s difficult to predict the mechanism of action of this compound.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, some aromatic compounds can be harmful if inhaled, ingested, or if they come into contact with the skin .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-12-3-2-11(7-19)13(6-12)21-17(23)16(22)20-8-10-1-4-14-15(5-10)25-9-24-14/h1-6H,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFLAOYFWOEVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

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